3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride

Description

Chemical Identity and Nomenclature

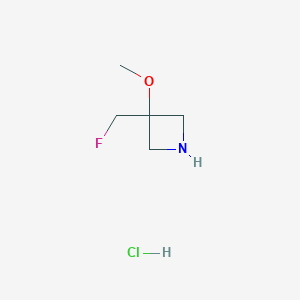

3-(Fluoromethyl)-3-methoxyazetidine hydrochloride (CAS No. 771509-89-8) is a bicyclic amine salt with the molecular formula C₅H₉FNO·HCl and a molar mass of 153.59 g/mol. Its IUPAC name derives from the azetidine core, where both the fluoromethyl (-CH₂F) and methoxy (-OCH₃) groups occupy the 3-position. The hydrochloride salt enhances the compound’s stability and solubility in polar solvents, making it suitable for synthetic applications.

The structural configuration of this compound has been confirmed through spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. X-ray crystallography studies of analogous azetidine derivatives reveal bond angles of approximately 88° within the strained four-membered ring, which contribute to its heightened reactivity compared to larger cyclic amines.

| Property | Value |

|---|---|

| CAS Number | 771509-89-8 |

| Molecular Formula | C₅H₉FNO·HCl |

| Molar Mass | 153.59 g/mol |

| IUPAC Name | 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride |

| Key Functional Groups | Azetidine, Fluoromethyl, Methoxy, Hydrochloride |

Historical Context of Azetidine Derivatives in Organic Chemistry

Azetidine derivatives have been studied since the mid-20th century, primarily for their role in medicinal chemistry and materials science. The four-membered azetidine ring, with a ring strain energy of 27.7 kcal/mol, exhibits enhanced nucleophilicity compared to five- or six-membered analogues, enabling unique reactivity patterns in alkylation and acylation reactions. Early research focused on azetidine’s potential as a bioisostere for pyrrolidine in drug design, but recent applications have expanded to fluorescent dyes, polymers, and energetic materials.

The introduction of fluorine into azetidine frameworks, as seen in 3-(fluoromethyl)-3-methoxyazetidine hydrochloride, became prominent in the 2010s. Fluorination strategies were adopted to improve metabolic stability and lipophilicity in pharmaceutical candidates, while methoxy groups were incorporated to fine-tune electronic properties. For example, 3,3-difluoroazetidine hydrochloride (CAS 288315-03-7) demonstrated utility in rhodamine dyes for bioimaging, where fluorine substituents adjusted emission wavelengths by modulating the HOMO-LUMO gap.

Significance of Fluoromethyl and Methoxy Substituents

The fluoromethyl group (-CH₂F) in 3-(fluoromethyl)-3-methoxyazetidine hydrochloride confers three key advantages:

- Lipophilicity Enhancement : Fluorine’s electronegativity increases the compound’s partition coefficient (logP), improving membrane permeability in biological systems.

- Metabolic Stability : The C-F bond resists oxidative degradation by cytochrome P450 enzymes, extending the compound’s half-life in vivo.

- Steric Effects : The compact fluoromethyl group minimizes steric hindrance while maintaining electronic influence over the azetidine ring.

The methoxy group (-OCH₃) contributes to:

- Electronic Modulation : Electron-donating effects stabilize adjacent positive charges, facilitating interactions with biological targets such as G protein-coupled receptors.

- Solubility : The polar methoxy group enhances solubility in aqueous-organic mixtures, critical for solution-phase synthesis.

- Conformational Restriction : Methoxy substitution at the 3-position restricts ring puckering, favoring specific transition states in nucleophilic reactions.

In combination, these substituents create a versatile building block for synthesizing triazolyl polycyclic compounds, fluorescent probes, and pharmaceutical intermediates. For instance, the structurally related compound 1-{1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonyl}-3-(fluoromethyl)-3-methoxyazetidine (CAS BBV-1437399012) exemplifies its utility in designing bioactive molecules with tailored photophysical properties.

Properties

IUPAC Name |

3-(fluoromethyl)-3-methoxyazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c1-8-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGZWYDOJKXCGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CNC1)CF.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344685-41-0 | |

| Record name | 3-(fluoromethyl)-3-methoxyazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical fluoromethylation of azetidine derivatives using fluoroiodomethane under visible light-mediated conditions . This process utilizes tris(trimethylsilyl)silane as a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process.

Industrial Production Methods

Industrial production of 3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride may involve large-scale fluoromethylation reactions using commercially available fluoroiodomethane and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluoromethyl or methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a precursor in the synthesis of more complex fluorinated molecules, facilitating the development of new materials with enhanced properties.

- Reactivity Studies: It undergoes various reactions, including oxidation, reduction, and substitution, allowing researchers to explore its reactivity and potential derivatives.

Biology

- Enzyme Mechanisms: 3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride is utilized as a probe in studying enzyme mechanisms and protein-ligand interactions. Its structural features can enhance binding affinity to biological targets.

- Biological Activity: Preliminary studies suggest that it may exhibit protease inhibitory activity, making it a candidate for further exploration in biochemical applications.

Medicine

- Pharmaceutical Intermediate: The compound is investigated for its potential as an intermediate in drug synthesis, particularly in developing therapeutics targeting specific diseases.

- Anticancer Research: Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating its potential role in developing new anticancer agents.

Industry

- Material Science: In industrial applications, this compound is explored for creating advanced materials with unique stability and reactivity profiles. Its incorporation into polymers and coatings may enhance their performance characteristics.

Case Studies and Research Findings

-

Enzyme Interaction Studies:

- Research has demonstrated that the compound can effectively bind to specific enzymes, providing insights into its mechanism of action. This understanding is crucial for designing inhibitors with improved efficacy against target proteins.

-

Anticancer Activity:

- A study reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. These findings highlight the compound's potential as a lead structure for further drug development efforts targeting cancer therapy.

-

Material Development:

- In material science applications, the compound has been incorporated into polymer matrices to enhance thermal stability and chemical resistance. Experimental results indicate improved performance compared to traditional materials used in similar applications.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of structurally related azetidine hydrochlorides:

Key Observations :

- Substituent Effects: Fluorine: Enhances metabolic stability and electronegativity. 3-Fluoroazetidine hydrochloride (C₃H₇ClFN) is used in intermediates for kinase inhibitors . Methoxy: Electron-donating properties may improve solubility. 3-Methoxyazetidine hydrochloride is utilized in cognitive therapies targeting α7 nACh receptors .

Research Findings

- Encenicline Hydrochloride : A structurally distinct azetidine analog (α7 nAChR agonist) achieved 99.97% chemical purity and 100% enantiomeric excess (ee) in synthesis (). This highlights the importance of stereochemical control in azetidine-based drug development.

- Thermal Stability : 3-Methoxyazetidine hydrochloride’s boiling point (143–149°C) suggests moderate thermal stability, suitable for oral formulations ().

Biological Activity

3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride (CAS No. 2344685-41-0) is a fluorinated organic compound that has attracted attention for its potential biological activities, particularly as a protease inhibitor and a probe for studying enzyme mechanisms. The unique combination of fluoromethyl and methoxy groups in its azetidine structure contributes to its distinct physicochemical properties, making it a valuable candidate in medicinal chemistry and related fields.

- Molecular Formula : C6H10ClFNO

- Molecular Weight : 165.60 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents, slightly soluble in water

The biological activity of this compound primarily involves its role as a protease inhibitor . Proteases are enzymes that play critical roles in various biological processes, including protein degradation and cell signaling. Inhibition of these enzymes can lead to significant therapeutic effects, particularly in the treatment of diseases characterized by abnormal protease activity, such as cancer and viral infections.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Protease Inhibition : Preliminary studies suggest that this compound effectively inhibits certain proteases, which could be beneficial in developing treatments for diseases where protease activity is dysregulated.

- Enzyme Mechanism Probing : The compound serves as a valuable tool for investigating enzyme mechanisms and protein-ligand interactions due to its ability to bind selectively to target enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited specific serine proteases with IC50 values indicating effective inhibition at low concentrations. This suggests potential applications in therapeutic contexts where protease inhibition is desired.

- Cell Line Studies : In vitro studies using various cancer cell lines indicated that the compound could reduce cell viability, highlighting its potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction through protease pathway modulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with similar fluorinated compounds is essential.

| Compound Name | Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Protease Inhibitor | Effective against serine proteases | ~0.5 - 1.0 |

| Trifluoromethyl ketones | General Inhibitor | Broad-spectrum enzyme inhibition | ~1.0 - 5.0 |

| Fluoromethyl ketones | Specific Enzyme Inhibitor | Limited selectivity | ~2.0 - 10.0 |

The data indicates that while other fluorinated compounds exhibit inhibitory properties, the specificity and potency of this compound make it particularly valuable for targeted therapeutic applications.

Future Directions

Ongoing research aims to further elucidate the detailed mechanisms by which this compound exerts its biological effects. Future studies may focus on:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Exploring analogs with altered functional groups to enhance potency and selectivity.

- Combination Therapies : Investigating the synergistic effects when used alongside other therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(fluoromethyl)-3-methoxyazetidine hydrochloride, and how can regioselectivity be ensured during fluoromethylation?

- Methodology : The synthesis of azetidine derivatives often involves cyclization of β-amino alcohols or reductive amination of ketones. For fluoromethylation, electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., using KF in polar aprotic solvents) are common. Regioselectivity can be optimized by controlling reaction temperature (e.g., 0–25°C) and steric effects of substituents. Structural analogs like 3-methoxyazetidine hydrochloride (CAS: 148644-09-1) suggest that protecting group strategies (e.g., Boc for amine intermediates) may mitigate side reactions .

Q. Which analytical techniques are most effective for characterizing 3-(fluoromethyl)-3-methoxyazetidine hydrochloride, and how should purity thresholds be validated?

- Methodology : Use H/C NMR to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity validation via HPLC (C18 column, UV detection at 254 nm) with ≥98% purity is standard, as seen in forensic reference materials for structurally related arylcyclohexylamines . Certificate of Analysis (COA) documentation should include batch-specific data on residual solvents (e.g., GC-MS) and water content (Karl Fischer titration).

Q. What are the recommended storage conditions and stability profiles for 3-(fluoromethyl)-3-methoxyazetidine hydrochloride in aqueous and organic solvents?

- Methodology : Store as a crystalline solid at –20°C in airtight, light-resistant containers. Stability studies on similar hydrochlorides (e.g., fluorexetamine hydrochloride) show ≥5-year stability under these conditions. For aqueous solutions, prepare fresh in deionized water or PBS (pH 7.4) to avoid hydrolysis; in DMSO, aliquot and limit freeze-thaw cycles to <3 .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of 3-(fluoromethyl)-3-methoxyazetidine derivatives with enhanced binding affinity to neurological targets?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices) to predict reactive sites for functionalization. Molecular docking (AutoDock Vina) against NMDA or σ1 receptors, using PDB structures (e.g., 7LIO), can prioritize derivatives. Compare results with in vitro binding assays (e.g., radioligand displacement) to validate predictions .

Q. What experimental approaches resolve contradictions in pharmacokinetic data for azetidine-based compounds, such as conflicting plasma half-life values across species?

- Methodology : Conduct interspecies scaling using allometric models (e.g., ). Parallel in vitro metabolism studies (hepatic microsomes from rat/human) identify species-specific CYP450 interactions. LC-MS/MS quantifies parent compound and metabolites (e.g., demethylated or fluoromethyl-oxidized products) to clarify clearance mechanisms .

Q. How can metabolomic profiling differentiate between on-target and off-target effects of 3-(fluoromethyl)-3-methoxyazetidine hydrochloride in neuropharmacological studies?

- Methodology : Use untargeted metabolomics (UHPLC-QTOF-MS) on brain tissue homogenates. Compare metabolite pathways (e.g., glutamate/GABA) in treated vs. control groups. Confirm specificity via CRISPR-Cas9 knockout models of putative targets (e.g., NMDA receptor subunits) .

Q. What strategies mitigate batch-to-batch variability in the synthesis of 3-(fluoromethyl)-3-methoxyazetidine hydrochloride, particularly in fluorination yield?

- Methodology : Implement Process Analytical Technology (PAT) tools (e.g., in situ FTIR) to monitor fluorination in real time. Optimize reaction stoichiometry using Design of Experiments (DoE) to identify critical parameters (e.g., equivalents of fluorinating agent, reaction time). Quality control protocols should enforce ISO 17025 standards for forensic and pharmaceutical RMs .

Methodological Notes

- Synthetic References : Fluoromethylation protocols for azetidines are adapted from pyrrolidine analogs (e.g., (3R)-3-(fluoromethyl)pyrrolidine hydrochloride, CAS: 1443983-87-6), where regioselectivity is controlled via steric hindrance .

- Analytical Validation : Cross-validate NMR assignments with X-ray crystallography for azetidine ring conformation, as demonstrated for 3-fluoroazetidine hydrochloride (CAS: 617718-46-4) .

- Ethical Compliance : Adhere to ISO Guide 34 for reference materials, ensuring traceability and documentation for forensic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.